molecular formula C25H22N2O3 B5034875 7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5034875
M. Wt: 398.5 g/mol
InChI Key: BKBCGTRFLVIMJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is a complex organic compound with a molecular formula of C25H22N2O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,e][1,4]diazepine core. One common approach is the condensation of appropriate benzoyl derivatives with 5-methyl-2-furyl moieties under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography. Additionally, safety measures and environmental considerations are crucial in the industrial production process to ensure the safe handling of reagents and waste management.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications that can be further utilized in subsequent chemical processes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has shown potential as a ligand for various receptors and enzymes. Its interactions with biological targets can be studied to understand its effects on cellular processes and signaling pathways.

Medicine

The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory, antioxidant, or anticancer agent. Its ability to modulate biological targets makes it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. Its incorporation into materials can enhance their properties and expand their applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The binding of the compound to these targets can modulate their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 7-benzoyl-11-(5-methyl-2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:

  • Dibenzodiazepines: : Other derivatives within the dibenzo[b,e][1,4]diazepine class.

  • Furan derivatives: : Compounds containing the 5-methyl-2-furyl moiety.

Uniqueness

What sets this compound apart from its similar counterparts is its specific combination of functional groups and structural features. These unique characteristics contribute to its distinct biological and chemical properties, making it a valuable compound for research and application.

Properties

IUPAC Name

2-benzoyl-6-(5-methylfuran-2-yl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-15-10-13-22(30-15)24-23-19(8-5-9-21(23)28)26-20-14-17(11-12-18(20)27-24)25(29)16-6-3-2-4-7-16/h2-4,6-7,10-14,24,26-27H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBCGTRFLVIMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(CCCC3=O)NC4=C(N2)C=CC(=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.